Boc-D-glutamic acid

概要

説明

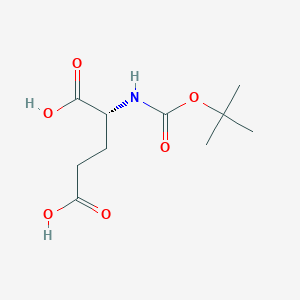

Boc-D-glutamic acid, also known as N-tert-butoxycarbonyl-D-glutamic acid, is a derivative of D-glutamic acid where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in peptide synthesis and serves as a building block in the preparation of various peptides and proteins. The Boc group provides stability to the amino group, preventing unwanted reactions during synthesis.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-glutamic acid typically involves the protection of the amino group of D-glutamic acid with a Boc group. This can be achieved by reacting D-glutamic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

化学反応の分析

Types of Reactions: Boc-D-glutamic acid undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield D-glutamic acid.

Coupling Reactions: It can participate in peptide bond formation through reactions with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Substitution Reactions: The carboxyl groups can be activated and substituted with other functional groups.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid, hydrochloric acid.

Coupling: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide, hydroxybenzotriazole.

Substitution: Thionyl chloride, oxalyl chloride.

Major Products:

- Deprotected D-glutamic acid

- Peptides and peptide derivatives

- Functionalized glutamic acid derivatives

科学的研究の応用

Boc-D-glutamic acid has a wide range of applications in scientific research:

- Chemistry: It is used as a protected amino acid in peptide synthesis, allowing for the sequential addition of amino acids to form peptides and proteins.

- Biology: It serves as a building block in the synthesis of biologically active peptides, which are used in studies of enzyme-substrate interactions, receptor binding, and signal transduction.

- Medicine: this compound derivatives are used in the development of peptide-based drugs and therapeutic agents.

- Industry: It is employed in the production of specialty chemicals and materials, including biodegradable polymers and drug delivery systems .

作用機序

The primary function of Boc-D-glutamic acid is to serve as a protected form of D-glutamic acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. Upon completion of the synthesis, the Boc group can be removed under acidic conditions to yield the free amino group. This protection-deprotection strategy is crucial in the stepwise synthesis of complex peptides and proteins .

類似化合物との比較

- Boc-L-glutamic acid: The L-isomer of Boc-D-glutamic acid, used similarly in peptide synthesis.

- Fmoc-D-glutamic acid: Another protected form of D-glutamic acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.

- Cbz-D-glutamic acid: Protected by a benzyloxycarbonyl (Cbz) group, used in peptide synthesis .

Uniqueness: this compound is unique due to its stability under basic conditions and ease of removal under acidic conditions. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are essential. The Boc group provides orthogonal protection, allowing for the use of other protecting groups like Fmoc and Cbz in the same synthesis .

生物活性

Boc-D-glutamic acid is a derivative of the amino acid D-glutamic acid, which plays a significant role in various biological processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of this compound

This compound, or N-Boc-D-glutamic acid, is primarily used in peptide synthesis and drug development due to its unique structural properties. The "Boc" (tert-butyloxycarbonyl) group protects the amino group during synthesis, facilitating the formation of peptide bonds. This compound has been studied for its potential therapeutic effects, particularly in immunology and neurobiology.

Mechanisms of Biological Activity

This compound exhibits various biological activities through multiple pathways:

- Neurotransmission : D-glutamic acid acts as an excitatory neurotransmitter, primarily at NMDA receptors, albeit with lower efficacy compared to its L-isomer .

- Immunomodulation : It influences immune responses by modulating cytokine production and affecting T-cell activation .

- Cell Cycle Regulation : Studies indicate that this compound may affect cell cycle progression and apoptosis through various signaling pathways, including MAPK/ERK and JAK/STAT pathways .

1. Anti-infection Properties

This compound has demonstrated anti-infection capabilities against a range of pathogens, including bacteria and viruses. It shows promise in developing antibiotic compounds and enhancing the efficacy of existing treatments .

2. Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS). D-glutamate's role in synaptic plasticity suggests that this compound could support cognitive functions and memory .

3. Cancer Treatment

The compound has been explored for its potential in cancer therapies, particularly in modulating tumor microenvironments and enhancing the effectiveness of antibody-drug conjugates (ADCs) .

Case Study 1: Neuroprotective Effects

A study investigated the effects of D-glutamate on neuronal health under stress conditions. It was found that stressed Escherichia coli produced significant amounts of D-glutamate, which influenced neurobiochemical pathways associated with ALS. The research highlighted the potential for using this compound to mitigate neurodegeneration by stabilizing synaptic functions under stress conditions .

Case Study 2: Immunomodulatory Effects

In a clinical setting, this compound was administered to patients with autoimmune disorders resistant to conventional therapies. The results indicated significant improvements in symptoms and biomarkers related to inflammation, suggesting its utility as an adjunct therapy for autoimmune conditions .

Data Tables

The following table summarizes key biological activities and pathways influenced by this compound:

| Biological Activity | Pathway/Mechanism | Potential Applications |

|---|---|---|

| Neurotransmission | NMDA receptor modulation | Cognitive enhancement |

| Immunomodulation | Cytokine modulation | Autoimmune disease management |

| Anti-infection | Antibiotic development | Treatment of bacterial infections |

| Apoptosis | MAPK/ERK pathway | Cancer therapy |

| Cell Cycle Regulation | JAK/STAT signaling | Cancer treatment |

Research Findings

Recent studies have shown that this compound's interaction with various receptors and signaling pathways can lead to significant biological effects:

- Excitatory Activity : D-glutamate is less active than L-glutamate but still plays a crucial role in excitatory neurotransmission .

- Metabolic Effects : In cardiac tissues, D-glutamate metabolism has been linked to energy production processes, indicating its importance beyond neurotransmission .

- Enzymatic Activity : Enzymes such as D-amino acid transaminase have been identified as key players in the metabolism of D-glutamate, influencing its availability and biological effects .

特性

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO6/c1-10(2,3)17-9(16)11-6(8(14)15)4-5-7(12)13/h6H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTUACKQXJNHFQ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427060 | |

| Record name | Boc-D-Glu-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34404-28-9 | |

| Record name | Boc-D-Glu-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}pentanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does BGBE contribute to the accuracy and reliability of the depsipeptide quantification?

A1: The researchers added a known amount of BGBE to the plasma samples before processing []. By comparing the signal intensity ratio of depsipeptide to BGBE in a sample to a calibration curve, the researchers could accurately determine the depsipeptide concentration even if some analyte loss occurred during sample preparation. This approach, using an internal standard, significantly enhances the accuracy and reliability of the depsipeptide quantification.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。